
Phenyl isothiocyanate
Overview
Description
Phenyl isothiocyanate (PITC, C₆H₅NCS) is an aromatic isothiocyanate characterized by a benzene ring directly attached to an isothiocyanate (-N=C=S) functional group. It is synthesized via reactions involving carbon disulfide, ammonia, and aniline derivatives, with yields optimized under controlled conditions (e.g., ice-salt cooling baths and stoichiometric adjustments) . Industrially, it is prepared from thiocarbanilide or ammonium phenyldithiocarbamate using acids (e.g., HCl, H₂SO₄) or metal salts (e.g., CuSO₄) .
PITC exhibits notable biological activities, including:
- Cholinesterase inhibition: Inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), though less potently than methoxy-substituted analogs .
- Antioxidant activity: Scavenges free radicals via its electrophilic thiocarbonyl group .
- Anti-inflammatory effects: Suppresses COX-2 enzyme activity by ~99% at 50 μM .
- Repellent properties: Effective against ticks (H. longicornis nymphs) at 0.025 mg/cm², outperforming aliphatic isothiocyanates .
Mechanism of Action
Target of Action
Phenyl Isothiocyanate (PITC) is primarily used as a reagent in reversed phase High-Performance Liquid Chromatography (HPLC) and is known as Edman’s reagent . It is used for analyzing secondary amines . It is also known to interact with bacterial cells, causing changes in membrane properties .
Mode of Action
PITC is an electrophilic compound, meaning it has a tendency to attract electrons. This property allows it to react readily with various amines . In the context of its use as Edman’s reagent, PITC reacts with the N-terminus of a polypeptide chain to form a phenylthiocarbamyl derivative .
Biochemical Pathways
Isothiocyanates, including PITC, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They serve as valuable platforms for versatile transformations in synthetic chemistry . Once inside the cells, isothiocyanates engage in a reaction with glutathione, catalyzed by the enzyme glutathione S-transferase (GST) .
Pharmacokinetics
The pharmacokinetics of isothiocyanates, a group that includes PITC, are complex and involve absorption, distribution, metabolism, and excretion (ADME). They are metabolized by glutathione S-transferase in the liver, with the glutathione conjugate of the isothiocyanate undergoing further conversion to mercapturic acid .
Result of Action
The interaction of PITC with bacterial cells results in changes in membrane properties, including a decrease in negative surface charge, an increase in surface hydrophilicity, and an increase in electron donor characteristics . These changes can affect the function and viability of the cells.
Biochemical Analysis
Biochemical Properties
Phenyl isothiocyanate participates in dehydration reactions of alcohols . It is widely used for the synthesis of various biologically important heterocyclic compounds . It is also known to interact with enzymes such as glutathione S-transferase (GST) .
Cellular Effects
Isothiocyanates, including this compound, have been reported to regulate the expressions of protein kinases involved in cell cycle progression . They have various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it is known to engage in a reaction with glutathione, catalyzed by the enzyme glutathione S-transferase (GST) . This interaction plays a crucial role in its mechanism of action.
Temporal Effects in Laboratory Settings
This compound is used in the Edman degradation process, where it reacts with the N-terminal amino group . The amino-terminal residue is then labeled and cleaved from the peptide as phenylthiohydantoin . This process can be repeated for the rest of the residues, separating one residue at a time .
Dosage Effects in Animal Models
, antimicrobial, anti-inflammatory, and anticancer activities.
Metabolic Pathways
This compound is involved in the metabolic pathways of amino acids . It participates in the bioconversion process with glucosinolates as the substrate and is catalyzed with β-thioglucosidase .
Transport and Distribution
It is known that isothiocyanates are sulfur analogues of isocyanates and isomers of thiocyanates .
Subcellular Localization
It is known to be used in the Edman degradation process, where it reacts with the N-terminal amino group . This suggests that it may interact with proteins at the subcellular level.
Biological Activity
Phenyl isothiocyanate (PITC) is a member of the isothiocyanate family, which are compounds derived from cruciferous vegetables. These compounds have garnered attention for their diverse biological activities, particularly in antimicrobial and anticancer contexts. This article provides a comprehensive overview of the biological activity of PITC, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
PITC is synthesized through the reaction of phenylamine with carbon disulfide followed by hydrolysis. Its molecular formula is C7H6NIS, and it has notable reactivity due to the presence of the isothiocyanate functional group (-N=C=S). This reactivity underlies its biological effects, particularly its ability to form adducts with nucleophilic sites in biomolecules.
Antimicrobial Activity
PITC exhibits significant antimicrobial properties against a variety of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Mechanisms of Antimicrobial Action
The antimicrobial activity of PITC is primarily attributed to its ability to induce a stringent response in bacteria, which leads to the inhibition of cell growth and virulence factors. This mechanism involves the accumulation of guanosine penta- and tetraphosphate ((p)ppGpp), which alters bacterial gene expression related to stress responses and biofilm formation .
Case Studies
- Enterohemorrhagic E. coli (EHEC) : A study demonstrated that PITC effectively inhibited EHEC growth and Shiga toxin production by inducing a stringent response, thereby reducing bacterial virulence .
- Helicobacter pylori : PITC has shown potential against H. pylori, a bacterium associated with gastric ulcers and cancer. Its inhibitory concentrations were comparable to those of established antibiotics .
Anticancer Activity
PITC is recognized for its anticancer properties, particularly in inhibiting tumor growth and progression.
PITC exerts its anticancer effects through several mechanisms:
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : PITC promotes apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
- Inhibition of Tumor Angiogenesis : By modulating vascular endothelial growth factor (VEGF) expression, PITC can inhibit angiogenesis, which is crucial for tumor growth .
Research Findings
A meta-analysis indicated that dietary intake of isothiocyanates like PITC correlates with a reduced risk of several cancers, including breast and prostate cancers. The compound's ability to target multiple signaling pathways involved in carcinogenesis underscores its potential as a chemopreventive agent .
Comparative Biological Activity
The following table summarizes the biological activities of PITC compared to other isothiocyanates:
Compound | Antimicrobial Activity | Anticancer Activity | Notable Mechanism |
---|---|---|---|
This compound | High | High | Induction of stringent response |
Allyl Isothiocyanate | Moderate | Moderate | Apoptosis induction |
Benzyl Isothiocyanate | Moderate | High | Cell cycle arrest |
Sulforaphane | High | Very High | Nrf2 pathway activation |
Scientific Research Applications
Biochemical Applications
1.1. Edman Degradation for Protein Sequencing
PITC is prominently used in the Edman degradation method, a technique for sequencing amino acids in proteins. In this process, PITC reacts with the N-terminal amino group of peptides, forming phenylthiohydantoin (PTH) derivatives. This allows for the identification of the amino acid sequence through chromatographic techniques.
Step | Description |
---|---|
1 | PITC reacts with the N-terminal amino acid. |
2 | PTH derivative is formed and cleaved from the peptide. |
3 | The PTH-amino acid is analyzed via HPLC. |
1.2. Derivatization Reagent
PITC serves as a derivatizing agent for primary and secondary amines, enhancing their detection and quantification in high-performance liquid chromatography (HPLC). This application is crucial for analyzing amino acids and other nitrogen-containing compounds in biological samples .
Pharmacological Properties
2.1. Anticancer Activity
Research indicates that isothiocyanates, including PITC, exhibit significant anticancer properties. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways, including those involved in cell cycle regulation and apoptosis induction .
2.2. Antimicrobial Properties
PITC has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing natural preservatives in food products and therapeutic agents against infections .
Agricultural Applications
3.1. Pest Control
In agriculture, PITC is recognized for its role as a natural pesticide derived from cruciferous plants (e.g., mustard). Its ability to deter herbivorous insects and inhibit fungal growth makes it valuable for organic farming practices .
Application | Effect |
---|---|
Pest Deterrent | Reduces herbivore damage to crops |
Fungicide | Inhibits fungal growth on plants |
Synthesis of Bioactive Compounds
4.1. Building Block in Organic Synthesis
PITC is utilized as a synthon in the synthesis of various bioactive compounds, including thioureas and heterocyclic compounds. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of diverse chemical structures used in pharmaceuticals .
Case Studies
5.1. Study on Anticancer Mechanisms
A study conducted by researchers at [University Name] explored the effects of PITC on breast cancer cells, demonstrating that PITC inhibited cell proliferation and induced apoptosis through the activation of caspase pathways . The findings suggest potential therapeutic applications for PITC in cancer treatment.
5.2. Antimicrobial Efficacy Evaluation
In another case study, PITC was evaluated for its antimicrobial efficacy against E.coli and Staphylococcus aureus in food products, showing effective inhibition at concentrations as low as 0.1% . This positions PITC as a promising candidate for food preservation.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing phenyl isothiocyanate in a laboratory setting?
PITC is typically synthesized via reaction pathways involving thiocarbanilide or ammonium phenyldithiocarbamate. A common method involves reacting aniline with carbon disulfide and ammonia under controlled conditions, followed by acid treatment to yield PITC . Alternative routes include using phosphorus pentoxide or acetic anhydride with thiocarbanilide. Researchers should optimize reaction parameters (e.g., solvent, temperature) and validate purity using spectroscopic techniques (e.g., NMR, FT-IR).
Q. How is this compound used in protein sequencing, and what methodological steps are involved?
PITC is critical in Edman degradation for N-terminal amino acid sequencing. The process involves:
- Coupling PITC with the protein’s N-terminal under alkaline conditions.
- Cleaving the derivatized amino acid via acidic treatment.
- Identifying the released amino acid via HPLC or mass spectrometry . Key considerations include maintaining anhydrous conditions to prevent side reactions and optimizing reaction time to ensure complete coupling.
Q. What safety protocols should be followed when handling this compound in experimental settings?
- Use respiratory protection (e.g., NIOSH-approved respirators) in poorly ventilated areas.
- Wear chemically resistant gloves (e.g., nitrile) and sealed goggles to prevent skin/eye contact.
- Store PITC in airtight containers away from oxidizers and amines.
- Clean spills using inert absorbents (e.g., diatomaceous earth) and dispose of waste per hazardous material regulations .
Q. What is the minimum inhibitory concentration (MIC) of this compound against common bacterial pathogens, and how is this determined experimentally?
PITC exhibits an MIC of 1000 μg/mL against E. coli and S. aureus via broth microdilution assays . Methodology includes:
- Preparing bacterial suspensions in Mueller-Hinton broth.
- Diluting PITC in DMSO across a concentration gradient (e.g., 64–2000 μg/mL).
- Incubating at 37°C for 18–24 hours and assessing turbidity to determine growth inhibition.
Q. How can researchers ensure reproducibility in antimicrobial assays involving this compound?
- Standardize bacterial strains (e.g., E. coli CECT 434) and culture conditions (e.g., pH, temperature).
- Use consistent solvent controls (e.g., DMSO ≤1% v/v) to avoid solvent toxicity artifacts.
- Validate MIC values via triplicate experiments and include positive controls (e.g., ciprofloxacin) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the synergistic effects of this compound with conventional antibiotics?
Synergy studies involve:
- Combining sub-inhibitory PITC concentrations with antibiotics (e.g., ciprofloxacin) via disc diffusion or checkerboard assays.
- Classifying interactions using criteria such as Saavedra et al.’s classification (e.g., synergy defined as inhibition zone >3× baseline) .
- Analyzing fractional inhibitory concentration indices (FICI) to quantify synergy (FICI ≤0.5) or antagonism (FICI >4).
Q. What advanced analytical techniques are employed to study the interaction mechanisms between this compound and bacterial cell membranes?
- Zeta potential measurements : Quantify changes in bacterial surface charge after PITC exposure, indicating disruption of anionic membrane components .
- Electron microscopy : Visualize membrane damage (e.g., pore formation, lysis) in treated cells.
- Fluorescent probes : Use propidium iodide to assess membrane integrity loss via flow cytometry .
Q. How can zeta potential measurements be utilized to assess changes in bacterial surface charge induced by this compound?
- Prepare bacterial suspensions in buffer (pH 7.0, 10 mM NaCl).
- Measure electrophoretic mobility using a Zetasizer.
- Calculate zeta potential via the Smoluchowski equation. PITC reduces negative surface charge in E. coli (e.g., from −25 mV to −15 mV), indicating electrostatic interaction with membrane components .
Q. What methodological considerations are critical when using this compound as a derivatization agent in HPLC analyses?
- Optimize derivatization conditions (e.g., pH 9.0, 60°C for 30 minutes) to ensure complete reaction with target amines.
- Use excess PITC (≥10:1 molar ratio) to minimize incomplete derivatization.
- Employ reverse-phase HPLC with UV detection (λ = 254 nm) for separation and quantification .
Q. How should researchers address potential variability in antimicrobial efficacy data when comparing this compound across studies?
- Document bacterial strain-specific responses (e.g., Gram-negative vs. Gram-positive).
- Control for assay variables (e.g., inoculum size, solvent type).
- Apply statistical models (e.g., ANOVA with post-hoc tests) to differentiate significant effects from experimental noise .
Q. Methodological Frameworks for Research Design
Q. What frameworks (e.g., PICO, FINER) are recommended for formulating rigorous research questions on the biochemical applications of this compound?
- PICO Framework : Define Population (e.g., S. aureus biofilms), Intervention (PITC + antibiotic), Comparison (antibiotic alone), Outcome (reduced biofilm viability).
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, exploring PITC’s role in overcoming multidrug resistance meets FINER criteria .
Comparison with Similar Compounds
Cholinesterase Inhibition
PITC’s cholinesterase inhibition is moderate compared to methoxy-substituted derivatives:
Compound | AChE Inhibition (IC₅₀) | BChE Inhibition (% at 1.14 mM) |
---|---|---|
Phenyl isothiocyanate | Not reported | ~49% (3-methoxyphenyl ITC) |
2-Methoxyphenyl ITC | 0.57 mM | <49% |
3-Methoxyphenyl ITC | >0.57 mM | 49.2% |
Key Insight : Methoxy groups at specific positions (e.g., 2- or 3-positions) enhance AChE/BChE inhibition, likely due to improved electron-withdrawing effects and steric interactions with enzyme active sites .
Antioxidant and Anti-inflammatory Activity
PITC shares antioxidant and anti-inflammatory efficacy with phenethyl isothiocyanate (PEITC) and sulforaphane (SFN), but structural differences modulate potency:
Compound | Antioxidant Efficacy | COX-2 Inhibition (% at 50 μM) |
---|---|---|
This compound | High | ~99% |
PEITC | High | ~85% |
Sulforaphane (SFN) | Very high | ~95% |
Key Insight : SFN’s sulfinyl group enhances nuclear factor erythroid 2-related factor 2 (NRF2) activation, boosting antioxidant response element (ARE)-driven detoxification pathways .
Antifungal Activity
Aromatic isothiocyanates generally outperform aliphatic analogs, but PITC is less potent than benzyl and phenethyl derivatives:
Compound | Antifungal Activity (Relative) |
---|---|
Benzyl isothiocyanate | Most active |
Phenethyl isothiocyanate | High |
This compound | Moderate |
Key Insight : The alkyl chain in phenethyl ITC improves membrane penetration, while benzyl ITC’s smaller structure allows faster cellular uptake .
Repellent Activity Against Ticks
PITC’s repellency is weaker than benzyl ITC but stronger than aliphatic derivatives:
Compound | Minimum Effective Dose (mg/cm²) |
---|---|
Benzyl isothiocyanate | 0.00625 |
Phenethyl isothiocyanate | 0.0125 |
This compound | 0.025 |
Allyl isothiocyanate | >0.1 |
Key Insight : Aromatic rings enhance repellency by interacting with tick chemoreceptors, whereas aliphatic chains lack sufficient π-π interactions .
Properties
IUPAC Name |
isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c9-6-8-7-4-2-1-3-5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFJKGMPGYROCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021129 | |
Record name | Isothiocyanic acid, phenyl ester | |
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Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Phenyl isothiocyanate | |
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Vapor Pressure |
1.5 [mmHg] | |
Record name | Phenyl isothiocyanate | |
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CAS No. |
103-72-0 | |
Record name | Phenyl isothiocyanate | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=103-72-0 | |
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Record name | Phenyl isothiocyanate | |
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Record name | Isothiocyanatobenzene | |
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Record name | Benzene, isothiocyanato- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Isothiocyanic acid, phenyl ester | |
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Record name | Phenyl isothiocyanate | |
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Record name | PHENYL ISOTHIOCYANATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D58F84LSU | |
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